molecular formula C21H28N4O5 B2897454 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide CAS No. 941899-74-7

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2897454
CAS No.: 941899-74-7
M. Wt: 416.478
InChI Key: IFSKBIHRBZFVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide is a complex benzamide derivative characterized by multiple functional groups:

  • Two dimethylamino groups: One on the ethyl chain and another on the para-position of the phenyl ring.
  • 4,5-Dimethoxy substitution: Electron-donating methoxy groups on the benzamide core.
  • 2-Nitro group: An electron-withdrawing nitro substituent at the ortho position.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-23(2)15-9-7-14(8-10-15)18(24(3)4)13-22-21(26)16-11-19(29-5)20(30-6)12-17(16)25(27)28/h7-12,18H,13H2,1-6H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSKBIHRBZFVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound - 2×(CH₃)₂N (ethyl chain and phenyl)
- 4,5-OCH₃
- 2-NO₂
C₂₁H₂₇N₅O₅ 429.48 g/mol High polarity due to dual dimethylamino and nitro groups; methoxy enhances solubility .
4,5-Dimethoxy-2-nitro-N-phenethylbenzamide (5873-58-5) - Phenethyl
- 4,5-OCH₃
- 2-NO₂
C₁₇H₁₈N₂O₅ 330.34 g/mol Lacks dimethylamino groups; phenethyl increases lipophilicity .
Compound 5g (Unimolecular Exciplexes) - (CH₃)₂N-phenyl
- tert-butyl
- 1-naphthylmethyl
C₂₆H₃₁N₃O₂ 417.55 g/mol Bulky tert-butyl and naphthyl groups reduce solubility; dimethylamino-phenyl enables π-π stacking .
N-{2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethyl}-2-(4,5-dimethoxy-2-nitrophenyl)acetamide - Benzyloxy
- 3,5-OCH₃
- 4,5-OCH₃/2-NO₂
C₂₈H₃₁N₃O₈ 537.57 g/mol Benzyloxy introduces steric hindrance; dual methoxy/nitro mimics target compound’s electronic profile .
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide (946346-01-6) - (CH₃)₂N-phenyl
- Piperazine
- Phenoxy
C₂₈H₃₄N₄O₂ 458.60 g/mol Piperazine adds basicity; phenoxy enhances rigidity compared to nitro .

Key Observations

Substituent Effects on Polarity: The target compound’s dual dimethylamino groups increase polarity compared to analogs like 5873-58-5 (phenethyl) or 5g (tert-butyl). This may enhance aqueous solubility but reduce membrane permeability . Methoxy groups in all compounds contribute to moderate lipophilicity, balancing nitro/dimethylamino polarity.

This is absent in compounds with non-polar substituents like benzyloxy .

Synthetic Approaches :

  • Amide bond formation (e.g., TBTU/DIPEA coupling in ) is a common method for similar benzamides . The target compound’s synthesis likely involves sequential alkylation and amidation steps.

Biological Relevance: While direct data are lacking, dimethylamino and nitro groups are prevalent in kinase inhibitors and antimicrobial agents. For example, sulfonamide analogs in and highlight nitro’s role in bioactivity .

Research Findings and Data Gaps

  • Crystallography : Structural analogs like 4-bromo-N-(2-nitrophenyl)benzamide () have been crystallographically characterized, revealing planar benzamide cores. Similar studies on the target compound could clarify conformational preferences .
  • Solubility and Stability: No experimental solubility data are available, but methoxy/dimethylamino groups suggest better aqueous solubility than 5873-58-5 .
  • Biological Activity : ’s piperazine-containing analog shows how heterocycles modulate receptor affinity. The target compound’s nitro group may confer redox activity or nitroreductase targeting .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide, and what methodologies address them?

  • Methodological Answer : Synthesis involves multi-step reactions, including alkylation of dimethylamino-substituted intermediates and nitrobenzamide coupling. Key challenges include controlling regioselectivity during nitro group introduction and avoiding over-alkylation. A common approach uses protective groups (e.g., tert-butoxycarbonyl) for the dimethylamino moieties to prevent side reactions . Solvent polarity and temperature (e.g., DMF at 60–80°C) are critical for optimizing yield during coupling steps .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization relies on tandem techniques:

  • NMR (¹H/¹³C): Confirms substituent positions and electronic environments, particularly for dimethylamino and methoxy groups.
  • HRMS : Validates molecular weight and isotopic patterns.
  • X-ray crystallography : Resolves stereochemical ambiguities in the ethyl-bridged dimethylamino-phenyl groups .
  • HPLC-PDA : Detects impurities (e.g., unreacted intermediates) with a C18 column and acetonitrile/water gradient .

Q. What analytical methods are employed to assess solubility and stability for in vitro studies?

  • Methodological Answer :

  • Solubility : Measured in PBS (pH 7.4) and DMSO using nephelometry. Methoxy and nitro groups confer moderate hydrophilicity (logP ~2.8), requiring co-solvents like cyclodextrins for aqueous formulations .
  • Stability : Evaluated via forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) with LC-MS monitoring. The nitro group is susceptible to photodegradation, necessitating light-protected storage .

Q. Which spectroscopic signatures distinguish this compound from structurally similar benzamide derivatives?

  • Methodological Answer : Unique IR stretches include:

  • Nitro group : ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
  • Dimethylamino : ~2800 cm⁻¹ (C-H stretch).
  • Methoxy : ~1250 cm⁻¹ (C-O-C bend).
    UV-Vis spectra show λmax at 320 nm (nitrobenzamide π→π* transition), differing from analogs lacking nitro groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer : SAR strategies include:

  • Substituent variation : Replacing methoxy with halogen atoms (e.g., Cl, F) to enhance target binding.
  • Scaffold hopping : Testing piperazine or morpholine analogs of the ethyl-dimethylamino bridge to improve CNS penetration .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with nitro groups) .

Q. What computational approaches predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4-mediated demethylation).
  • Molecular Dynamics (MD) : Simulates binding to off-target receptors (e.g., hERG channels) to assess cardiotoxicity risks .
  • Density Functional Theory (DFT) : Calculates electron distribution to predict nitro group reduction potential, a common metabolic pathway .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) are addressed by:

  • Standardized assays : Replicating kinase inhibition studies with uniform ATP concentrations (1 mM) and incubation times.
  • Orthogonal validation : Combining SPR (surface plasmon resonance) for binding affinity with cell-based assays (e.g., luciferase reporters) .

Q. What in vitro models are suitable for studying its mechanism of action?

  • Methodological Answer :

  • Primary neuronal cultures : Assess neuroprotective effects via glutamate-induced excitotoxicity models.
  • Immortalized cell lines (e.g., HEK293T): Transfected with target receptors (e.g., σ-1) to quantify cAMP modulation .
  • Microsomal preparations : Identify Phase I metabolites using LC-MS/MS .

Q. How is enantiomeric purity achieved during synthesis?

  • Methodological Answer : Chiral resolution employs:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Asymmetric catalysis : Rhodium-catalyzed hydrogenation of ketone intermediates (ee >95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.